![molecular formula C17H25N3O2S2 B2366163 N,N-dipropilacetamida de 2-({4-oxo-3-propil-3H,4H-tieno[3,2-d]pirimidin-2-il}sulfanil) CAS No. 1252922-27-2](/img/structure/B2366163.png)
N,N-dipropilacetamida de 2-({4-oxo-3-propil-3H,4H-tieno[3,2-d]pirimidin-2-il}sulfanil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide” is a chemical compound with a molecular formula of C18H16F3N3O2S2 and an average mass of 427.464 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid . The compound can also be synthesized by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, condensation, and alkylation . These reactions involve the use of various reagents and conditions, and result in the formation of the thieno[3,2-d]pyrimidin-2-yl structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 265-266 °C . The compound also has specific IR, 1H NMR, and 13C NMR spectral properties .Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antimicrobiano de este compuesto. Específicamente, un derivado llamado 2-{[6-(1H-bencimidazol-2-il)-3,5-dimetil-4-oxo-3,4-dihidrotieno[2,3-d]pirimidin-2-il]tio}-N-(4-isopropilfenil)acetamida demostró propiedades antimicrobianas significativas contra bacterias tanto Gram-positivas como Gram-negativas, así como la cepa fúngica Candida albicans .
- La síntesis de este compuesto implica la construcción de híbridos heterocíclicos combinando fragmentos de tieno[2,3-d]pirimidina y bencimidazol. Estos híbridos sirven como base para la posterior modificación para desarrollar posibles fármacos antibacterianos .
- Por ejemplo, 2-butiltiofeno se utiliza en la síntesis de agentes anticancerígenos, mientras que 2-octiltiofeno contribuye al desarrollo de agentes antiateroscleróticos .
Actividad Antimicrobiana
Química Heterocíclica y Diseño de Fármacos
Derivados de Tiofeno
Enfoques Sintéticos
En resumen, la actividad antimicrobiana, la química heterocíclica y la versatilidad sintética de este compuesto lo convierten en un tema emocionante para futuras investigaciones y desarrollo de fármacos. Los investigadores continúan explorando su potencial en diversos contextos científicos. 🌟
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S2/c1-4-8-19(9-5-2)14(21)12-24-17-18-13-7-11-23-15(13)16(22)20(17)10-6-3/h7,11H,4-6,8-10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDQPCRBDBACCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CCC)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)
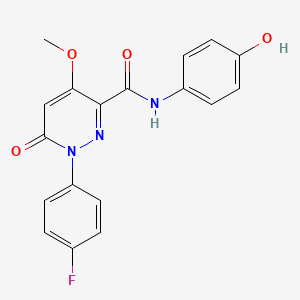

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide](/img/structure/B2366088.png)
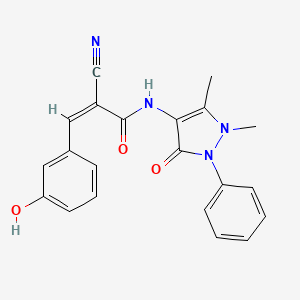
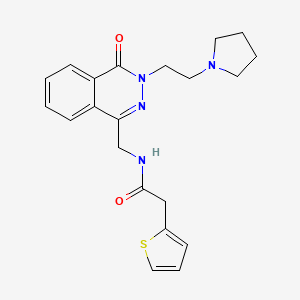
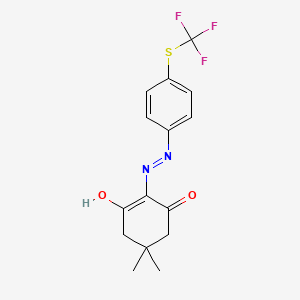
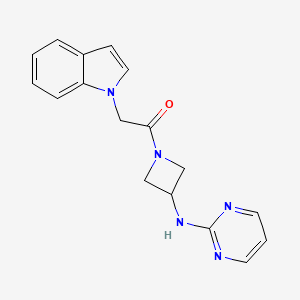
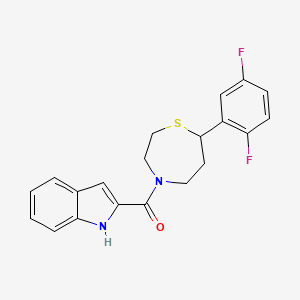
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)


![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2366102.png)
